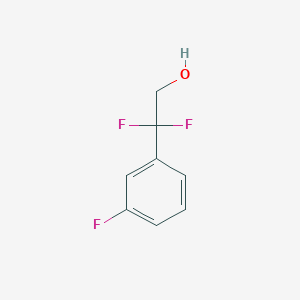

2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F3O |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

2,2-difluoro-2-(3-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H7F3O/c9-7-3-1-2-6(4-7)8(10,11)5-12/h1-4,12H,5H2 |

InChI Key |

VQSBILACWIQXGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-2-(Fluorophenyl)ethan-1-ols: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Organofluorine compounds are prevalent in pharmaceuticals and agrochemicals, with over half of all new small-molecule drugs containing at least one fluorine atom.[4] The (Difluoro)(fluorophenyl)ethanol scaffold represents a valuable class of fluorinated building blocks, providing a synthetically accessible motif to enhance the properties of drug candidates.[3][4]

This guide will explore the synthesis, properties, and applications of this important class of compounds, using well-documented analogs to provide a robust technical overview.

Table 1: Representative (Difluoro)(fluorophenyl)ethanol Analogs and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| 2,2-Difluoro-2-phenylethanol | 129973-51-9 | C₈H₈F₂O | 158.14 | InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2 |

| 1-(4-Fluorophenyl)ethanol | 403-41-8 | C₈H₉FO | 140.15 | InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |

| 2-(3-Fluorophenyl)ethanol | 52059-53-7 | C₈H₉FO | 140.15 | InChI=1S/C8H9FO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 |

Physicochemical Properties and Spectroscopic Analysis

The physicochemical properties of (difluoro)(fluorophenyl)ethanols are heavily influenced by the number and position of the fluorine atoms. The strong electron-withdrawing nature of fluorine can impact the acidity of the hydroxyl proton and the overall lipophilicity of the molecule.

Table 2: Computed Physicochemical Properties of Representative Analogs

| Property | 2,2-Difluoro-2-phenylethanol[5] | 1-(4-Fluorophenyl)ethanol |

| Molecular Weight ( g/mol ) | 158.14 | 140.15 |

| XLogP3 | 1.9 | 1.6 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 2 | 2 |

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų |

Spectroscopic Characterization

The structural elucidation of (difluoro)(fluorophenyl)ethanols relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling of the methylene protons to the adjacent fluorine atoms will result in complex splitting patterns (triplets or doublets of triplets).

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the carbon bearing the gem-difluoro group, and the methylene carbon. The carbon signals will exhibit coupling to the attached fluorine atoms (¹JCF, ²JCF), which is a key diagnostic feature.

-

¹⁹F NMR: The fluorine spectrum is crucial for confirming the presence and chemical environment of the fluorine atoms. The spectrum will show distinct signals for the aromatic fluorine and the gem-dinal difluoro group, with characteristic chemical shifts and coupling constants.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching vibrations will be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which can be used to confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of water, as well as fragmentation of the carbon-carbon bond adjacent to the aromatic ring.

Synthesis and Reaction Mechanisms

The synthesis of 2,2-difluoro-2-aryl-ethan-1-ols typically involves a two-step process starting from a readily available aryl ketone. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General synthetic route to 2,2-difluoro-2-aryl-ethan-1-ols.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of 2,2-Difluoro-1-(3-fluorophenyl)ethan-1-one (Ketone Precursor)

-

To a solution of 1-(3-fluorophenyl)ethan-1-one in a suitable solvent (e.g., acetonitrile), add a fluorinating agent such as Selectfluor®.

-

The reaction is typically carried out at elevated temperatures and may require a catalyst.

-

The progress of the reaction should be monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is then purified by column chromatography to yield the desired α,α-difluoro aryl ketone.

Step 2: Reduction to 2,2-Difluoro-2-(3-fluorophenyl)ethan-1-ol

-

Dissolve the 2,2-difluoro-1-(3-fluorophenyl)ethan-1-one in a suitable solvent such as methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to afford the final product, 2,2-difluoro-2-(3-fluorophenyl)ethan-1-ol.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (difluoro)(fluorophenyl)ethanol motif into a drug candidate can offer several advantages:

-

Enhanced Metabolic Stability: The gem-difluoro group can block sites of metabolic oxidation, particularly by cytochrome P450 enzymes, thereby increasing the half-life of the drug.[1][3]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence the molecule's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.[2][6]

-

Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, resulting in enhanced binding affinity and potency.[3]

Caption: Role of fluorinated building blocks in lead optimization.

Safety and Handling of Organofluorine Compounds

While organofluorine compounds are invaluable research tools, their handling requires strict adherence to safety protocols due to the potential hazards associated with both the final products and the reagents used in their synthesis.[7]

Table 3: Safety and Handling Guidelines for Organofluorine Compounds

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work should be conducted in a well-ventilated fume hood.[8] |

| Handling Fluorinating Agents | Reagents like fluorine gas are extremely corrosive and reactive.[9] Specialized equipment and training are necessary for their safe use.[8] Electrophilic fluorinating agents should be handled with care, avoiding contact with skin and eyes. |

| Emergency Procedures | Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For exposure to fluorine gas, which can form hydrofluoric acid on contact with moisture, application of calcium gluconate gel is recommended after initial flushing.[9] Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Waste Disposal | Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid disposing of organofluorine compounds down the drain, as some can be persistent in the environment.[10] |

Conclusion

The class of (difluoro)(fluorophenyl)ethanols represents a versatile and valuable platform for the development of new pharmaceuticals and agrochemicals. Their synthesis, while requiring careful handling of fluorinating agents, is achievable through established chemical transformations. The strategic incorporation of this motif can significantly enhance the biological and physicochemical properties of a lead compound. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of these important building blocks in the field of drug discovery.

References

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

-

Organofluorine chemistry. Wikipedia. [Link]

-

Chemical Aspects of Human and Environmental Overload with Fluorine. National Institutes of Health. [Link]

-

1-(4-Fluorophenyl)ethanol. PubChem. [Link]

-

Fluorine Safety. Purdue University. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]

-

Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

-

Applications of Fluorine in Medicinal Chemistry. Scilit. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

Conformational landscape of supersonically expanded 1-(fluorophenyl)ethanols and their monohydrated clusters. PubMed. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

2,2-Difluoro-2-phenylethanol. PubChem. [Link]

-

FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Universitas Airlangga. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. 2,2-Difluoro-2-phenylethanol | C8H8F2O | CID 9793891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry | Scilit [scilit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Stability Profiling: 3-Fluorophenyl Difluoroethanol Scaffolds

Executive Summary: The Fluorine Effect in DMPK

In modern medicinal chemistry, the 3-fluorophenyl difluoroethanol motif represents a textbook case of rational design intended to lower intrinsic clearance (

Key Takeaway: The gem-difluoro (

Structural Rationale & Physicochemical Impact[2][3]

To understand the metabolic profile, one must first understand the structural causality. We are analyzing 2,2-difluoro-2-(3-fluorophenyl)ethanol (and its relevant isomers).

The gem-Difluoro "Shield" ( )

-

Metabolic Blockade: In non-fluorinated analogs (e.g., phenylethanol), the benzylic carbon is a primary site for CYP450-mediated oxidation due to the stabilization of the radical intermediate. The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), and the

group sterically and electronically prevents hydrogen abstraction. -

pKa Modulation: The strong electron-withdrawing effect of the adjacent

group lowers the pKa of the terminal alcohol (typically from ~16 to ~12-13). This acidity shift can paradoxically increase metabolic stability against oxidation (by reducing the electron density available for CYP oxo-ferryl attack) but may alter the binding affinity for UGT isoforms.

The 3-Fluorophenyl Ring[4][5]

-

Site Blocking: The meta-position (C3) is blocked from hydroxylation.

-

Ring Deactivation: The electronegative fluorine reduces the

-electron density of the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes (epoxidation/arene oxide formation), which typically occurs at electron-rich positions (para/ortho).

Metabolic Pathways Analysis

The following diagram illustrates the divergent metabolic fates of the wild-type scaffold versus the fluorinated analog.

Pathway Visualization (Graphviz)

Figure 1: Comparative metabolic fate. Note the blockade of the primary benzylic oxidation route in the fluorinated scaffold.

Experimental Profiling Protocols

To validate the stability profile, standard "generic" assays are insufficient. The following protocols are optimized for fluorinated alcohols.

Microsomal Stability Assay (Phase I)

Objective: Determine intrinsic clearance (

Protocol:

-

Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein conc) on ice.

-

Buffer System: Use 100 mM Potassium Phosphate (pH 7.4). Note: Fluorinated alcohols can be sensitive to buffer pH due to their lower pKa; ensure strict pH control.

-

Incubation:

-

Substrate Concentration: 1 µM (Low conc. ensures first-order kinetics).

-

Microsome Concentration: 0.5 mg/mL.

-

Pre-incubation: 5 min at 37°C.

-

-

Initiation: Add NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 45, 60 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Calculation:

Hepatocyte Stability (Phase I & II)

Objective: Assess holistic turnover including glucuronidation, which microsomes may underestimate without UDPGA supplementation.

Protocol:

-

Cell Source: Cryopreserved human hepatocytes (pool of >10 donors).

-

Thawing: Thaw in commercial High Viability Medium; centrifuge 100g x 10 min.

-

Viability Check: Trypan blue exclusion (Criteria: >75% viability).

-

Incubation:

-

Density: 0.5 - 1.0 x

cells/mL. -

Format: 96-well plate, shaking incubator (5% CO2, 37°C).

-

Timepoints: 0, 60, 120, 240 min.

-

-

Analysis: LC-MS/MS monitoring for parent depletion and specific transitions for the glucuronide conjugate (+176 Da).

Assay Workflow Visualization

Figure 2: Standardized high-throughput metabolic stability workflow.

Data Interpretation & Expected Profile

When analyzing 3-fluorophenyl difluoroethanol, expect the following data trends compared to a non-fluorinated control:

| Parameter | Non-Fluorinated Control | 3-F Difluoro Analog | Interpretation |

| < 15 min | > 60 min | Blockade of rapid benzylic hydroxylation. | |

| High | Low-Moderate | Phase II (Glucuronidation) becomes the rate-limiting step. | |

| Major Metabolite | Benzoic Acid deriv. | O-Glucuronide | Oxidative routes are suppressed; conjugation dominates. |

| Lipophilicity (LogD) | ~1.5 | ~2.2 | Fluorine increases lipophilicity; watch for non-specific binding. |

Critical Analysis: The Glucuronidation Nuance

While oxidation is blocked, the glucuronidation of difluoroethanols requires scrutiny. The electron-withdrawing

-

Risk: If the pKa drops too low, the nucleophilicity of the oxygen decreases, potentially slowing glucuronidation.

-

Reality: However, many UGT isoforms (e.g., UGT1A9) prefer lipophilic, slightly acidic substrates. Therefore, while oxidative clearance drops, glucuronidation clearance may persist.

-

Validation: If hepatocyte clearance is higher than microsomal clearance, it confirms Phase II metabolism is active.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

U.S. FDA. (2018). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Link

Sources

The Strategic Introduction of Fluorine in Phenylethanols: A Guide to Unlocking Novel Bioactivities

This technical guide delves into the nuanced world of structure-activity relationships (SAR) in fluorinated phenylethanols. For researchers, medicinal chemists, and drug development professionals, this document serves as a comprehensive resource, elucidating the profound impact of fluorine substitution on the biological activity of this privileged scaffold. We will explore the rationale behind molecular design, detail robust experimental protocols, and provide a framework for interpreting the resulting data, empowering you to harness the unique properties of fluorine in your own research endeavors.

The Power of a Single Atom: Why Fluorinate Phenylethanols?

The phenylethanol framework is a common motif in biologically active compounds, from fragrances to neurotransmitter analogs. However, the introduction of fluorine, the most electronegative element, can dramatically alter the physicochemical and pharmacological properties of the parent molecule. This strategic substitution is not merely an act of atomic replacement but a calculated design choice to modulate:

-

Potency and Selectivity: Fluorine's electron-withdrawing nature can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and induce favorable conformational changes, all of which can lead to enhanced binding affinity and selectivity for a biological target.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic shield" can significantly increase the half-life of a drug candidate.

-

Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is a critical consideration for drugs targeting the central nervous system.[1][2]

-

Binding Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with protein targets. These interactions, though often subtle, can be critical for achieving high-affinity binding.

By understanding these principles, we can rationally design fluorinated phenylethanol derivatives with tailored biological activities.

Synthesizing the Building Blocks: A Practical Approach to Fluorinated Phenylethanols

The synthesis of fluorinated phenylethanols can be approached through various established organic chemistry methodologies. The choice of synthetic route often depends on the desired position of the fluorine atom(s) on the phenyl ring.

General Synthesis Workflow

A common strategy involves the use of commercially available fluorinated phenylacetic acids or their derivatives, which are then reduced to the corresponding alcohols.

Caption: General synthetic workflow for preparing fluorinated phenylethanols.

Step-by-Step Protocol: Synthesis of 4-Fluorophenylethanol

This protocol provides a representative example for the synthesis of a monofluorinated phenylethanol.

Materials:

-

4-Fluorophenylacetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Lithium aluminum hydride (LiAlH₄)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

Procedure:

-

Esterification:

-

In a round-bottom flask, dissolve 4-fluorophenylacetic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 4-fluorophenylacetate.

-

-

Reduction:

-

In a separate flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of methyl 4-fluorophenylacetate in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by carefully adding water, followed by a 15% aqueous sodium hydroxide solution, and then water again.

-

Filter the resulting precipitate and wash it with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorophenylethanol.

-

Purification and Characterization: The crude product can be purified by column chromatography on silica gel. The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Deciphering the Code: Structure-Activity Relationships

The biological activity of fluorinated phenylethanols is exquisitely sensitive to the number and position of the fluorine substituents. Understanding these relationships is paramount for rational drug design.

Case Study: Fluorinated Phenylethylamines as Monoamine Oxidase (MAO) Inhibitors

A study on a series of fluorine-substituted 2-phenylethylamines as inhibitors of monoamine oxidase B (MAO-B) provides valuable insights into the SAR of this class of compounds.[3] MAO-B is a key enzyme in the metabolism of neurotransmitters like dopamine, making it a significant target for the treatment of neurodegenerative diseases such as Parkinson's disease.[1][2][4]

| Compound | Substitution Pattern | MAO-B Inhibition (Relative Activity) |

| 2-Phenylethylamine | Unsubstituted | Baseline |

| 2-(2-Fluorophenyl)ethylamine | ortho-Fluoro | Increased |

| 2-(3-Fluorophenyl)ethylamine | meta-Fluoro | Moderate Increase |

| 2-(4-Fluorophenyl)ethylamine | para-Fluoro | Significant Increase |

| 2-(2,4-Difluorophenyl)ethylamine | ortho, para-Difluoro | Highest Increase |

| 2-(3,4-Difluorophenyl)ethylamine | meta, para-Difluoro | High Increase |

| 2-(3,5-Difluorophenyl)ethylamine | meta, meta-Difluoro | Moderate Increase |

Note: This table represents a qualitative summary of SAR trends based on published data.

Key Insights from the SAR Data:

-

Positional Importance: The position of the fluorine atom on the phenyl ring has a profound impact on inhibitory activity. Generally, para-substitution is more favorable than ortho- or meta-substitution.[5][6][7][8] This is likely due to the electronic effects of the fluorine atom influencing the interaction with the enzyme's active site.

-

Electron-Withdrawing Effects: The electron-withdrawing nature of fluorine can increase the acidity of the benzylic protons, potentially influencing the mechanism of interaction with the flavin cofactor of MAO-B.

-

Additive Effects: The introduction of a second fluorine atom, particularly in the ortho and para positions, can lead to a synergistic enhancement of inhibitory activity.

Caption: SAR trends for fluorinated phenylethylamines as MAO-B inhibitors.

Evaluating Biological Activity: Essential Experimental Workflows

To establish a robust SAR, rigorous and reproducible biological evaluation is essential. This section outlines key experimental protocols for assessing the antimicrobial and enzyme inhibitory activities of fluorinated phenylethanols.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9][10][11][12][13]

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Prepare Serial Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of the fluorinated phenylethanol in a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).[11][12]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

-

Reading Results: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, a plate reader can be used to measure absorbance.

Assessing Fungal Cell Membrane Permeability

A common mechanism of action for antimicrobial compounds is the disruption of the cell membrane. The following protocol uses the fluorescent dye propidium iodide (PI) to assess membrane integrity. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.[14][15]

Step-by-Step Protocol:

-

Cell Treatment: Grow fungal cells to the desired phase and treat them with various concentrations of the fluorinated phenylethanol. Include a vehicle-treated control.

-

Staining: Add propidium iodide to the fungal cell suspensions.

-

Incubation: Incubate the cells in the dark for a specified period to allow for dye uptake.

-

Analysis: Analyze the fluorescence of the cell suspension using a fluorometer or a fluorescence microscope. An increase in fluorescence intensity indicates increased membrane permeability.[16]

In Silico Insights: Molecular Docking of Fluorinated Ligands

Computational methods, such as molecular docking, can provide valuable insights into the binding modes of fluorinated phenylethanols with their protein targets.[17] This information can help to rationalize the observed SAR and guide the design of more potent and selective analogs.

Workflow for Molecular Docking:

Caption: General workflow for a molecular docking study.

Step-by-Step Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of the fluorinated phenylethanol and optimize its geometry.[18][19][20]

-

-

Binding Site Definition: Define the binding site on the protein, typically based on the location of a known ligand or catalytic residues.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, GOLD) to predict the binding poses of the fluorinated phenylethanol within the defined binding site.

-

Analysis: Analyze the predicted binding poses and their corresponding docking scores. Visualize the interactions between the ligand and the protein to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts.

Conclusion: A Fluorinated Future

The strategic incorporation of fluorine into the phenylethanol scaffold represents a powerful approach for the discovery and optimization of novel bioactive compounds. By understanding the fundamental principles of SAR, employing robust experimental methodologies, and leveraging the predictive power of computational tools, researchers can unlock the full potential of fluorination in drug development. This guide provides a foundational framework for these endeavors, encouraging a rational and informed approach to the design and evaluation of the next generation of fluorinated phenylethanol-based therapeutics.

References

- Schmid, D., & Riniker, S. (2021). Fluorinated Protein–Ligand Complexes: A Computational Perspective.

- Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203–215.

- Zampieri, L., et al. (2016). Permeabilization method for in-situ investigation of fungal conidia on surfaces. Journal of Microbiological Methods, 128, 63–69.

-

Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

- Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(10), 1935-1946.

- Jiménez-Luna, J., et al. (2021). A Deep-Learning Approach toward Rational Molecular Docking Protocol Selection. International Journal of Molecular Sciences, 22(16), 8571.

-

Bond University. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

- Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(8), 3543–3548.

-

Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

- Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(10), 1935-1946.

- Šiler, B., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 26(19), 5781.

-

CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD Try. Retrieved from [Link]

-

ResearchGate. (n.d.). Construction of fungal cell and the schematic of the affinitymolecular.... Retrieved from [Link]

-

EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

- Mathew, B., et al. (2022).

- Al-Hiari, Y. M., et al. (2006). Sulfur-substituted alpha-alkyl phenethylamines as selective and reversible MAO-A inhibitors: biological activities, CoMFA analysis, and active site modeling. Journal of Medicinal Chemistry, 49(20), 5974–5985.

-

Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

- Li, J., et al. (2022). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 46(30), 14357-14371.

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

- Li, J., et al. (2022). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 46(30), 14357-14371.

-

ResearchGate. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

Sources

- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. mdpi.com [mdpi.com]

- 11. EUCAST: MIC Determination [eucast.org]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Permeabilization method for in-situ investigation of fungal conidia on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pure.bond.edu.au [pure.bond.edu.au]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Difluoromethylene Group: A Strategic Bioisostere for Carbonyl Moieties in Modern Drug Discovery

Abstract

In the intricate process of drug design and lead optimization, bioisosterism stands as a cornerstone strategy, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles.[1][2][3] The carbonyl group, a ubiquitous functional moiety in a vast array of bioactive molecules, is a frequent target for modification due to its roles in molecular recognition and its susceptibility to metabolic degradation. This technical guide provides an in-depth exploration of the difluoromethylene (CF₂) group as a non-classical bioisostere of the carbonyl group. We will dissect the comparative physicochemical properties, delve into robust synthetic methodologies for its incorporation, and examine impactful case studies where this bioisosteric replacement has led to significant advancements in drug development. This guide is intended for medicinal chemists, researchers, and drug development professionals seeking to leverage the unique attributes of the CF₂ group to overcome common challenges in drug design.

The Principle of Bioisosterism in Drug Design

Bioisosterism is a rational approach in medicinal chemistry that involves the substitution of a molecular fragment or functional group with another that possesses similar steric, electronic, and physicochemical properties, with the goal of modulating the molecule's biological activity.[4][5] This strategy is pivotal for optimizing lead compounds into clinically effective drugs by improving potency, enhancing selectivity, reducing toxicity, and refining the absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

Bioisosteres are broadly classified as classical or non-classical.[1]

-

Classical Bioisosteres adhere to similar valency and atomic size, as originally defined by Grimm's Hydride Displacement Law.

-

Non-Classical Bioisosteres do not share the same number of atoms or valency but mimic the spatial arrangement, electronic properties, and overall biological effect of the original functional group.

The replacement of a carbonyl group (C=O) with a difluoromethylene (CF₂) moiety is a prime example of non-classical bioisosterism. While structurally distinct, the CF₂ group can effectively replicate key steric and electronic features of a carbonyl, offering a powerful tool to circumvent common liabilities associated with carbonyl-containing drugs, such as metabolic instability and undesirable reactivity.

Physicochemical Properties: A Head-to-Head Comparison of Carbonyl (C=O) and Difluoromethylene (CF₂) Groups

The rationale for using CF₂ as a carbonyl bioisostere stems from its ability to mimic certain properties while advantageously altering others. The high electronegativity of the two fluorine atoms is central to this mimicry.[6]

Steric and Electronic Profile

The CF₂ group is sterically larger than an oxygen atom but shares a similar tetrahedral geometry to the sp²-hybridized carbonyl carbon's environment. The C-CF₂-C bond angle is typically wider (115-117°) than a standard C-CH₂-C angle, which can influence local conformation.[7] Electronically, the two highly electronegative fluorine atoms create a strong dipole moment and render the CF₂ group a potent electron-withdrawing moiety, similar to the carbonyl group. This electronic resemblance is crucial for maintaining interactions with biological targets.

Hydrogen Bonding Capacity

A critical point of divergence is in hydrogen bonding. The carbonyl oxygen is a strong hydrogen bond acceptor. In contrast, the fluorine atoms of the CF₂ group are very weak hydrogen bond acceptors.[8] However, the CF₂H group, a related moiety, can act as an unconventional "lipophilic hydrogen bond donor" due to the polarization of the C-H bond by the adjacent fluorine atoms.[8][9][10][11] This unique characteristic can be exploited to form new, stabilizing interactions within a protein binding site.[12][13][14] The decision to replace a carbonyl with a CF₂ group must therefore carefully consider the role of hydrogen bonding in the ligand-receptor interaction.

Lipophilicity and Metabolic Stability

The introduction of fluorine atoms almost invariably increases the lipophilicity of a molecule.[6] The replacement of a polar carbonyl group with the more lipophilic CF₂ group can enhance membrane permeability and bioavailability.[15][16] Perhaps the most significant advantage is the enhancement of metabolic stability. The carbon-fluorine bond (bond energy ~116 kcal/mol) is considerably stronger than a carbon-hydrogen bond (~99 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6][17] This can block metabolic hotspots, increase the drug's half-life, and reduce the formation of potentially toxic metabolites.[18]

Table 1: Comparative Physicochemical Properties of Carbonyl vs. Difluoromethylene Groups

| Property | Carbonyl Group (C=O) | Difluoromethylene Group (-CF₂-) | Rationale for Bioisosteric Replacement |

|---|---|---|---|

| Geometry | Trigonal planar (sp²) | Tetrahedral (sp³) | Mimics spatial arrangement |

| Bond Angle | ~120° (R-C-R) | ~115-117° (R-C-R)[7] | Minor conformational impact, generally tolerated |

| Dipole Moment | Strong | Strong | Replicates key electrostatic interactions |

| Hydrogen Bonding | Strong H-bond acceptor | Very weak H-bond acceptor[8] | Critical design consideration; can remove unwanted H-bonds |

| Lipophilicity (logP) | Contributes to polarity | Increases lipophilicity[6][16] | Can improve membrane permeability and bioavailability |

| Metabolic Stability | Can be a site of reduction | High; C-F bond is very stable[6][17] | Blocks oxidative metabolism, increases drug half-life |

Caption: Physicochemical property comparison for carbonyl to CF₂ bioisosteric replacement.

Synthetic Methodologies for the Introduction of the CF₂ Group

The successful application of the CF₂ bioisostere in drug design is contingent on the availability of reliable and versatile synthetic methods. A variety of strategies have been developed, ranging from direct conversion of carbonyls to the use of fluorinated building blocks.[19][20]

Deoxyfluorination of Carbonyl Compounds

One of the most direct methods to install a CF₂ group is the deoxygenative fluorination of a precursor ketone or aldehyde.

-

Reagents: Sulfur-based fluorinating agents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (Deoxo-Fluor®) are commonly used.[7]

-

Mechanism: The reaction proceeds via the formation of a fluoro-oxosulfonium intermediate, followed by nucleophilic attack of fluoride and loss of sulfur dioxide.

-

Scope: This method is effective for a wide range of aldehydes and ketones, although aliphatic ketones can be less reactive than others.[7]

Nucleophilic and Electrophilic Difluoromethylation

These approaches utilize difluoromethyl-containing reagents to form new C-C or C-heteroatom bonds.

-

Nucleophilic Reagents: The Reformatsky reaction using ethyl iododifluoroacetate and zinc is a classic method.[21] More modern approaches use silicon-based reagents like Me₃SiCF₂H or phosphonium ylides for Wittig-type reactions.[22][23]

-

Radical Approaches: Visible-light photoredox catalysis has emerged as a powerful tool for generating CF₂H radicals from precursors like [(difluoromethyl)sulfonyl]benzo[d]thiazole, enabling late-stage functionalization of complex molecules.[24]

Desulfurization-Fluorination of Thioamides

A newer strategy involves the conversion of thioamides to α,α-difluoromethylene amines using silver fluoride (AgF). This provides a mild and direct route to N-CF₂-containing compounds, which are valuable in their own right.[25]

Table 2: Overview of Key Synthetic Strategies for CF₂ Group Incorporation

| Method | Precursor | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Deoxyfluorination | Ketone / Aldehyde | DAST, Deoxo-Fluor® | Direct conversion, commercially available reagents | Harsh conditions, limited functional group tolerance |

| Reformatsky Reaction | Aldehyde / Ketone | BrCF₂CO₂Et, Zn | Well-established, good for β-hydroxy esters | Requires stoichiometric metal, can be sluggish |

| Wittig-type Olefination | Aldehyde / Ketone | TMSCF₂Cl, PPh₃[22][23] | Forms gem-difluoroolefins, mild conditions | Primarily for aldehydes and activated ketones |

| Photoredox Catalysis | Alcohols, Halides | CF₂H radical precursors, photocatalyst | Excellent for late-stage functionalization, mild | Requires specialized equipment, catalyst optimization |

| Desulfurization | Thioamide | AgF[25] | Mild, good for N-CF₂ amines | Substrate scope is specific to thioamides |

Detailed Experimental Protocol: Deoxyfluorination of a Ketone using DAST

Objective: To synthesize a gem-difluoromethylene compound from its corresponding ketone precursor using diethylaminosulfur trifluoride (DAST).

Materials:

-

Ketone substrate (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST, 1.5 - 2.0 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and condenser

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve the ketone substrate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add DAST (1.5-2.0 eq) dropwise to the stirred solution via a dropping funnel over 15-30 minutes. Caution: DAST is toxic and moisture-sensitive; handle with appropriate personal protective equipment in a fume hood. The reaction can be exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃ to neutralize excess reagent and acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure gem-difluoromethylene compound.

Caption: Experimental workflow for the deoxyfluorination of a ketone to a CF₂ compound.

Applications and Case Studies in Drug Design

The true measure of a bioisosteric strategy lies in its successful application. The replacement of a carbonyl with a CF₂ group has proven effective in several therapeutic areas.

Non-Hydrolyzable Phosphate Mimics

One of the most prominent applications is the use of α,α-difluoromethylene phosphonates (PCPCF₂s) as mimics of phosphate esters.[26][27] The P-CF₂-C linkage is isosteric to the P-O-C linkage of a phosphate ester but is completely resistant to hydrolysis by phosphatases. This strategy has been instrumental in designing potent and stable inhibitors of enzymes involved in phosphate metabolism, such as protein tyrosine phosphatases.[28]

Enhancing Metabolic Stability and Potency

In many drug candidates, a carbonyl group, particularly in an amide or ester, is a primary site of metabolic attack.

-

Ezetimibe Analogue: In the development of cholesterol absorption inhibitors, replacing a metabolically vulnerable benzylic alcohol (which can be oxidized to a ketone) with a more stable difluoromethyl group is a common strategy to enhance in vivo potency by preventing metabolic inactivation.[6]

-

Protease Inhibitors: The amide bond is susceptible to cleavage by proteases. Replacing the amide carbonyl with a CF₂ group can create a non-hydrolyzable peptide bond mimic, leading to protease inhibitors with significantly improved stability and duration of action.

Table 3: Selected Case Studies of Carbonyl → CF₂ Bioisosteric Replacement

| Drug Class / Target | Original Moiety | Bioisosteric Moiety | Key Improvement(s) | Reference |

|---|---|---|---|---|

| Protein Tyrosine Phosphatase (PTP1B) Inhibitors | Phosphate Ester (-O-PO₃²⁻) | Difluoromethylene Phosphonate (-CF₂-PO₃²⁻) | Resistance to hydrolysis, improved cell permeability, potent inhibition. | [28] |

| Lysophosphatidic Acid (LPA) Receptor Agonists | Phosphate Ester (-O-PO₃²⁻) | Difluoromethylene Phosphonate (-CF₂-PO₃²⁻) | Suppressed acyl migration while retaining receptor interactions. | [29] |

| General Metabolic "Blocking" | Metabolically labile ketone/amide | gem-Difluoroalkane/amine | Increased metabolic stability, longer in vivo half-life. | [6][17][18] |

| Enzyme Inhibitors | Carbonyl (ketone) | gem-Difluoroalkene (>C=CF₂) | Acts as a transition-state mimic, mechanism-based inhibition. |[22][23][30] |

Challenges and Future Outlook

Despite its advantages, the application of the CF₂ group is not without challenges. The synthesis can be difficult, often requiring harsh reagents or multi-step sequences that are not amenable to late-stage functionalization.[24] Furthermore, the profound electronic and conformational changes induced by the CF₂ group can sometimes lead to a loss of binding affinity if the original carbonyl's hydrogen-bonding interactions were critical for potency.

The future of this field lies in the development of more efficient, selective, and milder synthetic methods. The rise of photoredox and electrochemical catalysis offers promising avenues for late-stage difluoromethylation, which would greatly accelerate the exploration of this bioisostere in drug discovery pipelines.[24][31] As our understanding of the subtle interplay between fluorine's electronic effects and protein-ligand interactions grows, the rational design of CF₂-containing drug candidates will become an even more powerful and predictable tool in the medicinal chemist's arsenal.

References

- The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.

- Jayashree, B. S., Nikhil, P. S., & Paul, S. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(9), 915-925.

- Bhatia, R., et al. (2011).

- Zafrani, Y., et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.

- Synthesis of difluoroalkylated compounds a Bioisostere design and... (n.d.).

-

Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(29), 9779-9782. Available at: [Link]

- Bioisosterism | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor.

- Hunter, L. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry, 21, 148-156.

- The replacement and application of carbonyl bioisosteres. (n.d.).

- CF2H, a Hydrogen Bond Donor. (n.d.). SciSpace.

-

Wang, X., et al. (2024). Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. The Journal of Organic Chemistry. Available at: [Link]

- Liu, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Molecules, 27(24), 8872.

- Serafin, K., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Medicinal Chemistry Letters, 11(6), 1136-1140.

- Zhang, X., et al. (2021). Synthesis of Difluoromethylene-Containing Compounds. Science of Synthesis.

-

Zhang, Z., et al. (2020). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 22(15), 5945-5949. Available at: [Link]

-

Konno, T., et al. (2020). Synthesis of Chiral gem-Difluoromethylene Compounds by Enantioselective Ethoxycarbonyldifluoromethylation of MBH Fluorides via Silicon-Assisted C–F Bond Activation. The Journal of Organic Chemistry, 85(22), 14592-14605. Available at: [Link]

- Reddy, V. P., et al. (2006). Synthetic Approaches to gem-Difluoromethylene Compounds. Advances in Organic Synthesis, 2, 327.

- Zhang, Z., et al. (2020). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters, 22(15), 5945-5949.

- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.

- Applications of gem‐difluoro olefins in medicinal chemistry. (n.d.).

- The Research for Introducing Gem-Difluoromethylene Group into the Organic Molecules. (n.d.). Semantic Scholar.

- Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry. (n.d.). Benchchem.

- Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(16), 7074-7084. Available at: [Link]

- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024).

- Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. (n.d.). Semantic Scholar.

- Breaking C-F bonds in drugs. (n.d.). Hypha Discovery Blogs.

- Difluoromethylene phosphonates as high‐tech tools in biochemical and biomedical research. (n.d.).

- Fluorine in Drug Design: A Case Study with Fluoroanisoles. (2015).

- Scott, P. J. H. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(17), 12431-12444.

- O'Hagan, D., et al. (2014). The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups. Beilstein Journal of Organic Chemistry, 10, 75-83.

- Berkowitz, D. B., et al. (2017). New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics. Chemistry – A European Journal, 23(63), 15876-15886.

- Hu, J., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry, 10, 243-249.

- Hu, J., et al. (2014). Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry.

- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024). Macmillan Group - Princeton University.

- Rye, C. S. (2005). Phosphate isosteres in medicinal chemistry. Current Medicinal Chemistry, 12(27), 3125-3141.

- The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2021). Geri Lab.

-

Hu, J., et al. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(21), 4976-4979. Available at: [Link]

Sources

- 1. ctppc.org [ctppc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. tandfonline.com [tandfonline.com]

- 7. The difluoromethylene (CF2) group in aliphatic chains: Synthesis and conformational preference of palmitic acids and nonadecane containing CF2 groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. annualreviews.org [annualreviews.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. eurekaselect.com [eurekaselect.com]

- 21. researchgate.net [researchgate.net]

- 22. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]

- 24. macmillan.princeton.edu [macmillan.princeton.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Phosphate isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The 2,2-Difluoro-2-Arylethanol Scaffold: A Technical Guide to its Application in Modern Medicinal Chemistry

Executive Summary

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the 2,2-difluoro-2-arylethanol scaffold has emerged as a motif of significant interest. Its unique stereoelectronic properties, conferred by the geminal fluorine atoms, offer a compelling alternative to traditional functional groups, enabling medicinal chemists to overcome prevalent challenges in drug design, such as metabolic instability and target promiscuity. This guide provides an in-depth technical overview of the 2,2-difluoro-2-arylethanol core, detailing its synthesis, exploring its potential as a bioisosteric replacement for key functional groups, and postulating its application in the development of novel therapeutics targeting enzymes and nuclear receptors. We will delve into detailed synthetic protocols, present structure-activity relationship (SAR) concepts, and provide a forward-looking perspective on the untapped potential of this versatile scaffold.

The Strategic Advantage of the Gem-Difluoroaryl Ethanol Motif

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties.[1][2] The gem-difluoro group (CF2) in the 2,2-difluoro-2-arylethanol scaffold is particularly noteworthy for its ability to act as a bioisostere of carbonyl groups, ethers, and other functionalities. This bioisosteric replacement can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, and the high electronegativity of fluorine can modulate the acidity of nearby protons and influence non-covalent interactions with biological targets.

The 2,2-difluoro-2-arylethanol motif, therefore, presents a unique combination of features: a chiral center for stereospecific interactions, a metabolically robust difluorinated carbon, and an aromatic ring for diverse functionalization, making it a privileged scaffold in the design of novel bioactive molecules.

Synthetic Pathways to 2,2-Difluoro-2-Arylethanols

The efficient and stereocontrolled synthesis of the 2,2-difluoro-2-arylethanol core is paramount for its exploration in medicinal chemistry. The Reformatsky reaction, utilizing zinc-activated α,α-dihaloesters, stands out as a robust and versatile method for the construction of this scaffold.[3][4][5][6][7]

General Synthetic Workflow: The Reformatsky Reaction

The reaction proceeds via the insertion of zinc into the carbon-halogen bond of an ethyl bromodifluoroacetate precursor to form an organozinc intermediate, which then undergoes nucleophilic addition to an aryl aldehyde.

Caption: General workflow for the synthesis of 2,2-difluoro-2-arylethanols via the Reformatsky reaction.

Detailed Experimental Protocol: Synthesis of Racemic 2,2-Difluoro-2-phenylethanol

-

Materials: Benzaldehyde, Ethyl bromodifluoroacetate, Zinc dust (activated), Tetrahydrofuran (THF, anhydrous), 1 M Hydrochloric acid, Diethyl ether, Magnesium sulfate (anhydrous).

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust (1.2 eq).

-

Anhydrous THF is added to the flask, and the suspension is stirred.

-

A solution of benzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel.

-

The reaction mixture is gently heated to initiate the reaction, which is typically accompanied by a mild exotherm. The mixture is then refluxed for 2-4 hours, monitoring the consumption of the aldehyde by TLC.

-

Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of 1 M HCl.

-

The aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2,2-difluoro-2-phenylethanol.

-

Asymmetric Synthesis Strategies

The generation of enantiomerically pure 2,2-difluoro-2-arylethanols is crucial for understanding their interactions with chiral biological targets.[8][9][10][11] This can be achieved through several strategies:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting materials to direct the stereochemical outcome of the reaction.[9]

-

Chiral Catalysts: Employing a chiral ligand to coordinate with the metal in the Reformatsky reaction, thereby creating a chiral environment that favors the formation of one enantiomer over the other.[9]

-

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of the racemic product, allowing for the separation of the desired enantiomer.

Medicinal Chemistry Applications: Targeting Enzymes and Nuclear Receptors

The unique properties of the 2,2-difluoro-2-arylethanol scaffold make it an attractive candidate for the design of inhibitors for various enzymes and modulators of nuclear receptors.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide.[1][2][12][13] Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for the treatment of pain, anxiety, and inflammation.[12][13] The 2,2-difluoro-2-arylethanol motif can be envisioned as a key component of novel FAAH inhibitors.

Caption: Postulated mechanism of RORγt modulation by a 2,2-difluoro-2-arylethanol-based inverse agonist.

Future Perspectives and Conclusion

The 2,2-difluoro-2-arylethanol scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its unique structural and electronic features offer significant potential for the development of novel therapeutics with improved pharmacological properties. The synthetic accessibility of this motif, particularly through the Reformatsky reaction, allows for the generation of diverse libraries for biological screening.

Future research should focus on the development of efficient and scalable asymmetric syntheses to access enantiomerically pure compounds. Furthermore, the exploration of this scaffold against a wider range of biological targets, including other enzymes and nuclear receptors, is warranted. The insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals to unlock the full therapeutic potential of the 2,2-difluoro-2-arylethanol core.

References

- Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (Year). Reductive α-Trifluoromethylation of α,β-Unsaturated Ketones. Organic Syntheses, 83, 177.

- Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 9(5), 394–410.

- Hertel, L. W., Kroin, J. S., Misner, J. W., & Tustin, J. M. (1988). Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides against human immunodeficiency virus (HIV-1). Journal of Medicinal Chemistry, 31(10), 1513-1517.

- Nara, H., et al. (2019). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. ChemMedChem, 14(22), 1934-1943.

- Al-Hadedi, A. A. M., et al. (2021). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.

- Petrillo, G., et al. (2022). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 11(7), 1193.

- Myers, A. G. (n.d.). Asymmetric Synthesis. Harvard University.

- Smith, D. B., et al. (2009). The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. Journal of Medicinal Chemistry, 52(9), 2971–2978.

- El-Gazzar, M. G. A., et al. (2021). Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo. Molecules, 26(21), 6435.

- Goble, C. S., et al. (2021).

- University of York. (n.d.). Asymmetric Synthesis.

- Maccarrone, M., & Finazzi-Agrò, A. (2002). The fatty acid amide hydrolase (FAAH).

- Al-Hafeedh, N. A., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(12), 7351-7359.

- Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery, 4(7), 763–784.

- Kochetkov, S. N., et al. (2022).

- Burris, T. P., et al. (2012). The therapeutic potential of RORγ modulators in the treatment of human disease. Molecular Endocrinology, 26(6), 923–933.

- Soai, K., et al. (2020). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 12(6), 953.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).

- Park, J., et al. (2018). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry, 16(16), 2943–2947.

- Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University.

- Pohl, R., et al. (2013). Synthesis and cytostatic and antiviral activities of 2'-deoxy-2',2'-difluororibo- and 2'-deoxy-2'-fluororibonucleosides derived from 7-(Het)aryl-7-deazaadenines. ChemMedChem, 8(5), 804-816.

- Nara, H., et al. (2019). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. ChemMedChem, 14(22), 1934-1943.

- Michalak, O., et al. (2021). Drug Design Strategies for the Treatment of Viral Disease. Plant Phenolic Compounds and Their Derivatives. Frontiers in Pharmacology, 12, 700116.

- NROChemistry. (n.d.).

- Coeffard, V., & Moreau, X. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 245–259.

Sources

- 1. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 7. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. york.ac.uk [york.ac.uk]

- 10. Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction [mdpi.com]

- 11. groups.ims.ac.jp [groups.ims.ac.jp]

- 12. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Application of Fluorinated Alcohols in Organic Systems

Executive Summary

Fluorinated alcohols—specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) , 2,2,2-Trifluoroethanol (TFE) , and Perfluoro-tert-butanol (PFTB) —occupy a unique physicochemical niche between traditional organic solvents and perfluorous fluids.[1][2] Their utility in drug development and molecular biology stems from their paradoxical ability to dissolve hydrophobic aggregates (such as amyloid peptides) while remaining miscible with water and polar organic solvents.

This guide analyzes the solubility mechanisms of these solvents, driven by their high hydrogen bond donor (HBD) acidity and unique clustering behavior. It provides actionable protocols for their use in peptide processing, NMR spectroscopy, and organic synthesis.

Part 1: Physicochemical Fundamentals[1]

The distinct solubility profile of fluorinated alcohols arises from the strong electron-withdrawing nature of the fluorine atoms. This inductive effect pulls electron density away from the hydroxyl group, significantly lowering the pKa and increasing the polarization of the O-H bond.

Comparative Properties Table

| Property | Ethanol (EtOH) | Trifluoroethanol (TFE) | Hexafluoroisopropanol (HFIP) | Perfluoro-tert-butanol (PFTB) |

| Formula | CH₃CH₂OH | CF₃CH₂OH | (CF₃)₂CHOH | (CF₃)₃COH |

| Boiling Point (°C) | 78.4 | 74.0 | 58.2 | ~45 |

| pKa | ~16.0 | 12.4 | 9.3 | ~5.4 |

| Density (g/mL) | 0.789 | 1.37 | 1.62 | 1.70 |

| H-Bond Donor (α) | 0.83 | 1.51 | 1.96 | >2.0 |

| Viscosity (cP) | 1.20 | 1.75 | 1.65 | N/A |

The "Fluorous" Hydrogen Bond Mechanism

Unlike ethanol, which acts as both a hydrogen bond donor and acceptor, fluorinated alcohols are strong donors but very weak acceptors .

-

Inductive Effect: The CF₃ groups destabilize the developing negative charge on the oxygen, making the proton highly acidic (HFIP pKa 9.3 vs. Water pKa 15.7).

-

Cluster Theory: In pure form, HFIP forms smaller, more transient hydrogen-bonded clusters than isopropanol.[1] This leaves a higher concentration of "free" or terminal hydroxyl groups available to interact with solutes, enhancing its solvating power for difficult substrates like β-sheet aggregates.[1]

[1]

Part 2: Solubility Profile & Microheterogeneity[1]

Miscibility Guide

-

Water: Fully miscible.[2][3] However, mixtures are micro-heterogeneous . At roughly 30% v/v HFIP in water, the solvent forms alcohol-rich domains that can trap hydrophobic peptides, while the water-rich continuum maintains bulk solubility.[1]

-

Polar Organics (MeOH, DCM, THF): Fully miscible. HFIP/Dichloromethane (DCM) mixtures are particularly potent for solid-phase peptide synthesis (SPPS) cleavage.[1]

-

Non-Polar Alkanes (Hexane, Heptane): Limited miscibility. HFIP often phase-separates from strictly non-polar alkanes unless a bridging solvent (like DCM or Toluene) is used.[1]

The Solvation Mechanism for Peptides

Fluorinated alcohols dissolve peptides not just by polarity, but by displacing inter-peptide hydrogen bonds . The solvent's hydroxyl group donates a hydrogen bond to the peptide backbone carbonyls, effectively wrapping the peptide in a solvent shell and breaking β-sheet aggregates.

Part 3: High-Value Experimental Protocols

Protocol A: Amyloid Disaggregation (The "Zagorski" Method)

This is the gold standard for preparing monomeric peptide solutions (e.g., Aβ42, Tau, Synuclein) free of pre-existing "seeds."

Materials:

Workflow:

-

Dissolution: Add 100% HFIP to the lyophilized peptide to achieve a concentration of ~1 mM.

-

Incubation: Vortex thoroughly and incubate at Room Temperature (RT) for 30–60 minutes.

-

Critical Step: Sonicate for 10 minutes to disrupt kinetic traps.

-

-

Evaporation: Remove HFIP completely using a stream of inert gas (N₂ or Ar) or a centrifugal vacuum concentrator (SpeedVac).

-

Result: A clear, thin peptide film forms on the tube wall.

-

-

Drying: Store the film under vacuum/desiccant for >1 hour to remove trace solvent.

-

Storage: The film can be stored at -20°C or -80°C.

-

Reconstitution: When ready to assay, dissolve the film in DMSO (fresh) before diluting into the aqueous buffer.

Protocol B: NMR Sample Preparation

HFIP and TFE are used to stabilize secondary structures (specifically α-helices) in unstructured peptides for NMR analysis.[1]

-

Titration: Begin with the peptide in aqueous buffer (e.g., Phosphate pH 6.5).

-

Addition: Titrate TFE-d3 or HFIP-d2 (deuterated versions) into the sample.

-

Monitoring: Monitor the amide proton region. A shift in chemical shift dispersion usually indicates the induction of structure.

-

Note: HFIP is roughly 3x more potent than TFE at inducing helicity. 10-20% HFIP is often equivalent to 40-50% TFE.[1]

-

Part 4: Organic Synthesis Applications

Beyond biology, HFIP is a "privileged solvent" in organic synthesis due to its ability to stabilize charged intermediates.

-

Cation Stabilization: The high ionizing power and low nucleophilicity of HFIP stabilize carbocations, acylium ions, and oxocarbenium ions. This makes it ideal for Friedel-Crafts alkylations and glycosylations that fail in standard solvents.[1]

-

Oxidation Resistance: HFIP is highly resistant to oxidation, making it a suitable solvent for reactions involving hypervalent iodine or hydrogen peroxide.

Part 5: Safety and Handling

Warning: Fluorinated alcohols are hazardous.

-

Corrosivity: HFIP is corrosive to the eyes and respiratory tract. Permanent eye damage can occur rapidly.

-

Volatility: With a boiling point of 58°C, HFIP generates significant vapor pressure. Always work in a fume hood.

-

Permeability: Standard latex gloves offer poor protection. Use Nitrile (double gloved recommended) or laminated film gloves.

-

Anesthesia: Some fluorinated alcohols are metabolic precursors to anesthetics or have anesthetic properties themselves. Avoid inhalation.

References

-

Zagorski, M. G., et al. (1999). Methodological and Chemical Factors Affecting Amyloid β Peptide Amyloidogenicity. Methods in Enzymology.

-

Ceylan, H., et al. (2011). Solubility of Peptide Intermediates in Organic Solvents.[2][4] Solubilizing Potential of Hexafluoro-2-propanol. ResearchGate.

-

Hong, D. P., et al. (2015). Clustering of Fluorinated Alcohols in Water and Its Effect on Protein Stability. Journal of Physical Chemistry B.

-

Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent. Nature Reviews Chemistry.

-

PubChem. (2024). 1,1,1,3,3,3-Hexafluoro-2-propanol Compound Summary. National Library of Medicine. [1][2]

Sources

The Acidity Enigma: A Technical Guide to the pKa Values of 2,2-Difluoro-2-phenylethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This in-depth technical guide delves into the core principles and practical methodologies for determining and understanding the acid dissociation constants (pKa) of 2,2-difluoro-2-phenylethanol derivatives. In the landscape of modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount. Among these, the pKa stands out as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for modulating these properties, and the 2,2-difluoro-2-phenylethanol scaffold presents a unique structural motif with significant implications for acidity.

This guide provides a comprehensive exploration of the factors governing the pKa of these specialized fluorinated alcohols, detailed experimental and computational protocols for their determination, and an analysis of the structure-acidity relationships that are crucial for rational drug design.

The Significance of pKa in Fluorinated Pharmaceuticals

The pKa of a molecule dictates its ionization state at a given pH. This is of fundamental importance in pharmacology as the charge of a drug molecule profoundly influences its ability to cross biological membranes, bind to its target protein, and its overall solubility. Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can significantly alter the acidity of nearby functional groups. In the case of 2,2-difluoro-2-phenylethanol, the two fluorine atoms on the carbon adjacent to the hydroxyl-bearing carbon create a strong electron-withdrawing effect, which is expected to increase the acidity of the hydroxyl proton compared to its non-fluorinated analog, 2-phenylethanol.

Structure and Acidity of 2,2-Difluoro-2-phenylethanol